molecular formula C10H7N3O2 B017096 2-(5-nitro-1H-indol-3-yl)acetonitrile CAS No. 6952-13-2

2-(5-nitro-1H-indol-3-yl)acetonitrile

Cat. No. B017096
Key on ui cas rn: 6952-13-2
M. Wt: 201.18 g/mol
InChI Key: BAYBZUUQTBZGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157488B2

Procedure details

Dissolve the N,N-dimethyl-5-nitrotryptamine obtained above in 200 mL dry DMSO, treat with iodomethane (7.7 mL, 17.5 g, 124 mmol), and stir for 1 hour at ambient temperature. Add KCN (40 g, 621 mmol) and 18-crown-6 (0.5 g). Warm the reaction to 110° C. for 45 minutes, cool, poured onto ice then saturate with NaCl. Extract the quenched reaction mixture with EtOAc, combine the extracts, and wash 3 times with brine. Dry over MgSO4 and concentrate under vacuum. chromatograph on silica gel eluting with 1% MeOH in CHCl3 to give (5-nitro-1H-indol-3-yl)acetonitrile as a solid: FDMS 201 (M+); Analysis for C10H7N3O2: calcd: C, 59.70; H, 3.51; N, 20.89; found: C, 59.32; H, 3.52; N, 20.56.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH2:3][CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=2)[NH:7][CH:6]=1.IC.[C-]#N.[K+].C1OCCOCCOCCOCCOCCOC1>CS(C)=O>[N+:14]([C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:4][C:3]#[N:2])([O-:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCC1=CNC2=CC=C(C=C12)[N+](=O)[O-])C
Step Two
Name
Quantity
7.7 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm
CUSTOM
Type
CUSTOM
Details
the reaction to 110° C. for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cool
ADDITION
Type
ADDITION
Details
poured onto ice
CONCENTRATION
Type
CONCENTRATION
Details
then saturate with NaCl
EXTRACTION
Type
EXTRACTION
Details
Extract
CUSTOM
Type
CUSTOM
Details
the quenched reaction mixture with EtOAc
WASH
Type
WASH
Details
wash 3 times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=CNC2=CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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